

Application Notes and Protocols: GSK1795091 in Combination with Checkpoint Inhibitors

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Compound of Interest		
Compound Name:	GSK1795091	
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These application notes provide a comprehensive overview of the synthetic Toll-like receptor 4 (TLR4) agonist, **GSK1795091**, and its use in combination with checkpoint inhibitors for cancer immunotherapy. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for relevant experimental procedures.

Introduction to GSK1795091

GSK1795091 is a synthetic lipid A analog that acts as a potent and selective agonist of Toll-like receptor 4 (TLR4). TLR4 is a pattern recognition receptor expressed on innate immune cells, such as monocytes, macrophages, and dendritic cells, and plays a crucial role in the activation of the innate immune system. Upon administration, **GSK1795091** binds to and activates TLR4, leading to the stimulation of these innate immune cells. This activation results in the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, and IL-12). This cascade of events can induce a T helper 1 (Th1) immune response, which is critical for effective anti-tumor immunity. By activating the innate immune system, **GSK1795091** can modulate the tumor microenvironment, enhance antigen presentation, and promote the activation and proliferation of T cells.

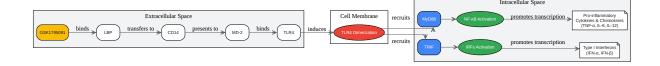
The rationale for combining **GSK1795091** with checkpoint inhibitors lies in the complementary mechanisms of action of these two classes of drugs. While checkpoint inhibitors work by releasing the "brakes" on the adaptive immune system, allowing T cells to recognize and attack cancer cells, TLR4 agonists like **GSK1795091** act as an "accelerator" for the innate immune



system. This dual approach aims to create a more robust and durable anti-tumor immune response.

Signaling Pathway of GSK1795091

GSK1795091 initiates a signaling cascade through the TLR4 receptor complex. This process involves the recruitment of adaptor proteins, leading to the activation of downstream transcription factors and the subsequent expression of genes involved in the inflammatory response.



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GSK1795091 initiates TLR4 signaling, leading to cytokine and interferon production.

Preclinical Data: GSK1795091 in Combination with an OX40 Agonist

A key preclinical study evaluated the intravenous administration of **GSK1795091** in combination with a murine surrogate OX40 agonist monoclonal antibody (mAb), OX86, in syngeneic mouse tumor models.[1][2] The results demonstrated a potent synergistic anti-tumor response.

Key Findings:

• **GSK1795091** Monotherapy: At sufficient doses to induce systemic cytokines, **GSK1795091** inhibited tumor growth and led to long-term survival in a tumor model.[1][2] It was shown to



modulate the tumor microenvironment by inducing pro-inflammatory cytokines, enhancing antigen presentation, activating T cells, and reducing regulatory T cells (Tregs).[1][2]

Combination Therapy: The combination of GSK1795091 with the anti-OX40 mAb induced a robust pharmacodynamic response, characterized by a significant increase in Th1 cytokines and the expression of interferon-regulated genes.[1][2] This was accompanied by higher tumor infiltration by leukocytes, increased T cell activation and proliferation, and an elevated CD8:Treg ratio.[1][2] The combination also led to the clonal expansion of T-cells, driving a synergistic, interferon and T-cell dependent anti-tumor response.[1][2]

Data Presentation

Note: The specific quantitative data from the preclinical study abstract is not publicly available. The following tables are placeholders to illustrate how the data would be presented.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Model

Treatment Group	Mean Tumor Volume (mm³) at Day X	% Tumor Growth Inhibition
Vehicle Control	[Data not available]	-
GSK1795091	[Data not available]	[Data not available]
Anti-OX40 mAb	[Data not available]	[Data not available]
GSK1795091 + Anti-OX40 mAb	[Data not available]	[Data not available]

Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment



Treatment Group	CD8+ T cells (% of CD45+ cells)	Regulatory T cells (% of CD4+ T cells)	CD8:Treg Ratio
Vehicle Control	[Data not available]	[Data not available]	[Data not available]
GSK1795091	[Data not available]	[Data not available]	[Data not available]
Anti-OX40 mAb	[Data not available]	[Data not available]	[Data not available]
GSK1795091 + Anti- OX40 mAb	[Data not available]	[Data not available]	[Data not available]

Table 3: Plasma Cytokine Levels Post-Treatment

Treatment Group	IFN-γ (pg/mL)	TNF-α (pg/mL)	IL-12 (pg/mL)
Vehicle Control	[Data not available]	[Data not available]	[Data not available]
GSK1795091	[Data not available]	[Data not available]	[Data not available]
Anti-OX40 mAb	[Data not available]	[Data not available]	[Data not available]
GSK1795091 + Anti- OX40 mAb	[Data not available]	[Data not available]	[Data not available]

Clinical Trial Data

GSK1795091 has been evaluated in Phase I clinical trials, both as a monotherapy in healthy volunteers and in combination with checkpoint inhibitors in patients with advanced solid tumors.

First-in-Human Study in Healthy Volunteers (NCT02798978)

This randomized, double-blind, placebo-controlled, ascending-dose study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single intravenous injection of **GSK1795091** (doses ranging from 7-100 ng) in healthy participants.[3]

Key Findings:



- Safety: **GSK1795091** was found to be acceptably tolerated. The most common adverse events were influenza-like illness, headache, back pain, and increased body temperature.[3] No serious adverse events were reported.[3]
- Pharmacokinetics: The pharmacokinetic properties of GSK1795091 were characterized by a dose-proportional increase in exposure.[3]
- Pharmacodynamics: Transient and dose-dependent changes in induced cytokine and chemokine concentrations and immune cell counts were observed 1-4 hours after administration, returning to baseline within 24 hours.[3]

Table 4: Summary of Pharmacodynamic Changes in Healthy Volunteers

Dose of GSK1795091	Peak Fold Change in Plasma Cytokines (e.g., IP- 10, IL-10, IL-1RA)	Peak Change in Immune Cell Counts (e.g., Neutrophils, Lymphocytes)
7 ng	[Data not available]	[Data not available]
[Dose Level 2]	[Data not available]	[Data not available]
	[Data not available]	[Data not available]
100 ng	[Data not available]	[Data not available]

Phase I Study in Patients with Advanced Solid Tumors (NCT03447314)

This open-label study evaluated the safety and efficacy of **GSK1795091** in combination with the anti-OX40 monoclonal antibody (GSK3174998), an anti-ICOS monoclonal antibody (GSK3359609), or the anti-PD-1 monoclonal antibody, pembrolizumab, in patients with advanced solid tumors.[4]

Key Findings:

Manufacturing Issue: A modification in the manufacturing process of the GSK1795091
formulation during the trial resulted in reduced pharmacodynamic activity (cytokine
induction), despite higher systemic exposure.[4] This change was hypothesized to be due to



an increase in the aggregate size of **GSK1795091**, which may have impaired its binding to the TLR4 receptor.[4]

- Safety: The combination therapies were associated with treatment-emergent adverse events in most patients, with the original formulation showing a higher incidence of immune-related side effects such as chills, fatigue, and pyrexia.
- Efficacy: Due to the limited data collected and the manufacturing issue, no definitive conclusions could be drawn regarding the anti-tumor activity of the GSK1795091 combinations.[4]

Table 5: Patient Demographics and Combination Partners in NCT03447314

Characteristic	Value
Total Enrolled Patients	54
Combination Partner	
GSK3174998 (anti-OX40)	30
GSK3359609 (anti-ICOS)	11
Pembrolizumab (anti-PD-1)	13

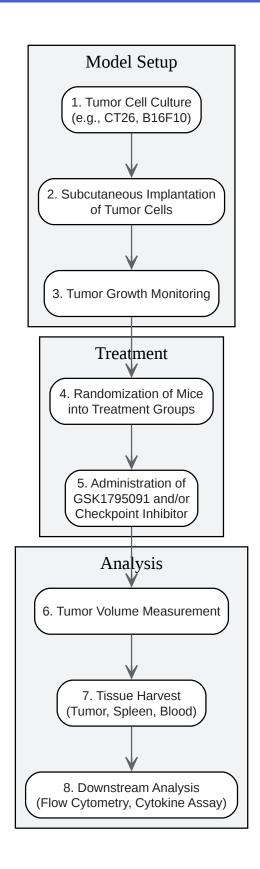
Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of **GSK1795091** in combination with checkpoint inhibitors. These should be adapted based on specific experimental needs.

In Vivo Syngeneic Mouse Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of **GSK1795091** in combination with a checkpoint inhibitor.





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Workflow for a syngeneic mouse tumor model experiment.



Materials:

- Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice)
- Female mice, 6-8 weeks old (strain matched to the tumor cell line)
- GSK1795091
- Checkpoint inhibitor antibody (e.g., anti-mouse PD-1, anti-mouse OX40)
- Vehicle/control solutions
- Sterile PBS, cell culture medium
- Syringes and needles
- Calipers

Procedure:

- Cell Culture: Culture the tumor cells in appropriate medium to ~80% confluency. Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10⁶ cells/100 μL).
- Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
- Randomization: Randomize the mice into treatment groups (e.g., Vehicle, GSK1795091, Checkpoint Inhibitor, Combination).
- Treatment Administration:
 - Administer **GSK1795091** intravenously at the desired dose and schedule.
 - Administer the checkpoint inhibitor intraperitoneally at the desired dose and schedule.



- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end
 of the study.
- Tissue Harvest: Collect tumors, spleens, and blood for downstream analysis.

Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.

Materials:

- Tumor tissue
- RPMI medium, FACS buffer (PBS with 2% FBS)
- Enzyme digestion cocktail (e.g., collagenase, DNase)
- 70 μm cell strainers
- Red blood cell lysis buffer
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)
- Viability dye
- Flow cytometer

Procedure:



- Tumor Dissociation: Mince the tumor tissue and digest with the enzyme cocktail to obtain a single-cell suspension.
- Cell Filtration: Pass the cell suspension through a 70 μm cell strainer.
- Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
- Cell Staining:
 - Stain the cells with a viability dye to exclude dead cells.
 - Block Fc receptors to prevent non-specific antibody binding.
 - Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
 - For intracellular markers (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify different immune cell populations.

Multiplex Cytokine Assay

This protocol describes the measurement of multiple cytokine concentrations in mouse serum.

Materials:

- Mouse serum samples
- Multiplex cytokine assay kit (bead-based)
- Assay plate
- Wash buffer
- · Detection antibodies
- Streptavidin-phycoerythrin (SA-PE)



Luminex or similar multiplex assay system

Procedure:

- Sample Preparation: Thaw serum samples on ice and centrifuge to remove any debris.
- Assay Protocol: Follow the manufacturer's instructions for the specific multiplex kit. This
 typically involves:
 - Adding antibody-coupled beads to the assay plate.
 - Adding standards and samples to the wells and incubating.
 - Washing the beads.
 - Adding a cocktail of biotinylated detection antibodies and incubating.
 - Washing the beads.
 - Adding SA-PE and incubating.
 - Washing the beads and resuspending in assay buffer.
- Data Acquisition: Read the plate on the multiplex assay system.
- Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.

Conclusion

GSK1795091, a synthetic TLR4 agonist, has demonstrated the potential to enhance anti-tumor immunity, particularly when combined with checkpoint inhibitors like anti-OX40 antibodies. Preclinical studies have shown that this combination can lead to a synergistic anti-tumor effect by activating both the innate and adaptive immune systems. While clinical development has been hampered by a manufacturing issue, the underlying scientific rationale for this combination therapy remains strong. The protocols provided in these application notes offer a framework for researchers to further investigate the potential of **GSK1795091** and similar TLR4 agonists in the field of cancer immunotherapy. Further studies are warranted to optimize the



formulation and clinical application of **GSK1795091** in combination with various checkpoint inhibitors.

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